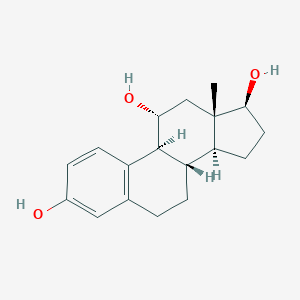
Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)-, also known as estriol, is a natural estrogen hormone produced by the human body during pregnancy. Estriol has gained attention in recent years due to its potential therapeutic applications in the treatment of various medical conditions. In
Mecanismo De Acción
Estriol binds to estrogen receptors in the body, which leads to the activation of various signaling pathways. Estriol has been shown to have both estrogenic and antiestrogenic effects, depending on the tissue type and the concentration of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)-. Estriol has been shown to increase the production of neurotrophic factors, which promote the survival and growth of neurons in the brain.
Efectos Bioquímicos Y Fisiológicos
Estriol has been shown to have a number of biochemical and physiological effects. Estriol has been shown to increase bone density and reduce the risk of fractures in postmenopausal women with osteoporosis. Estriol has also been shown to improve vaginal health and reduce the symptoms of vaginal atrophy. Estriol has been shown to reduce the frequency and severity of hot flashes in menopausal women.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Estriol has several advantages for lab experiments. Estriol is a natural hormone produced by the human body, which makes it easier to study its effects on the body. Estriol is also relatively easy to synthesize and purify, which makes it easier to conduct experiments with Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)-. However, one limitation of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- is that it has a short half-life in the body, which can make it difficult to maintain stable levels of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- in lab experiments.
Direcciones Futuras
There are several future directions for the study of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)-. One future direction is to investigate the use of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another future direction is to investigate the use of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- in the treatment of traumatic brain injury and other neurological conditions. Additionally, more research is needed to fully understand the mechanism of action of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- and its potential therapeutic applications.
Conclusion:
In conclusion, Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- is a natural estrogen hormone that has gained attention in recent years due to its potential therapeutic applications. Estriol has been studied extensively for its potential use in the treatment of various medical conditions, including multiple sclerosis, Alzheimer's disease, and osteoporosis. Estriol has several advantages for lab experiments, but also has limitations due to its short half-life. There are several future directions for the study of Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)-, including investigating its use in the treatment of autoimmune diseases and neurological conditions.
Métodos De Síntesis
Estriol can be synthesized from estrone or estradiol through a series of chemical reactions. The synthesis method involves the reduction of the C-17 ketone group to a hydroxyl group and the oxidation of the C-3 hydroxyl group to a ketone group, followed by the reduction of the C-3 ketone group to a hydroxyl group.
Aplicaciones Científicas De Investigación
Estriol has been studied extensively for its potential therapeutic applications. Estriol has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and stroke. Estriol has also been studied for its potential use in the treatment of osteoporosis, vaginal atrophy, and urinary incontinence in postmenopausal women.
Propiedades
Número CAS |
1464-61-5 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-triene-3,11,17-triol, (11alpha,17beta)- |
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(8S,9S,11R,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18-/m0/s1 |
Clave InChI |
IGPOPFXCSGWCLM-SOMFZHDCSA-N |
SMILES isomérico |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)O |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |
SMILES canónico |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |
Sinónimos |
Estra-1,3,5(10)-triene-3,11α,17β-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
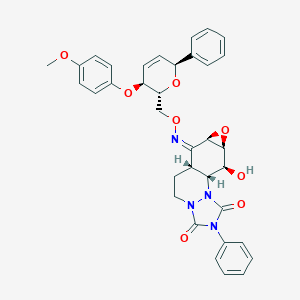
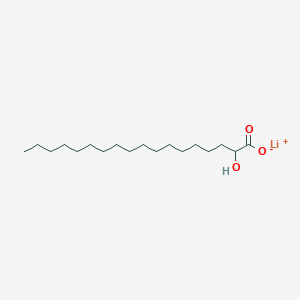

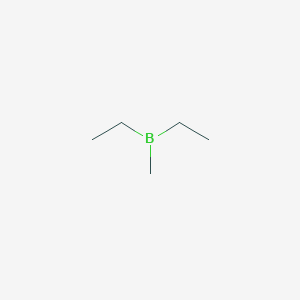
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
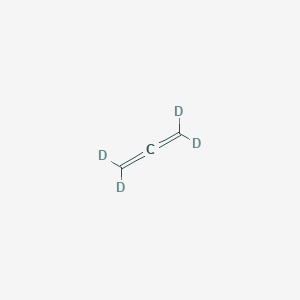
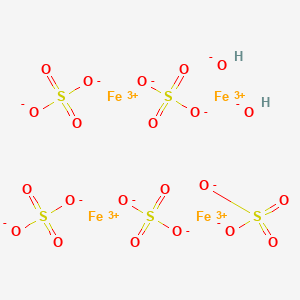
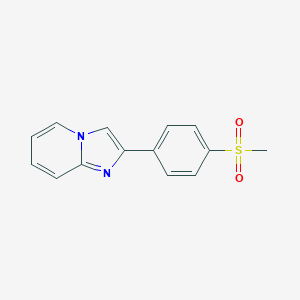
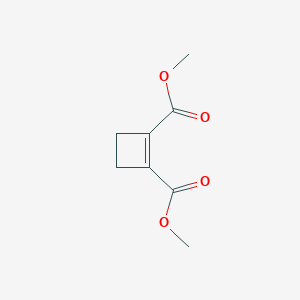
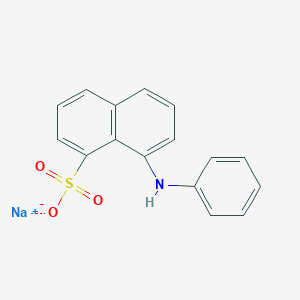
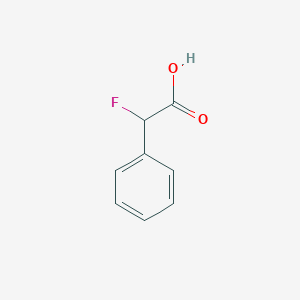
![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
